molecular formula C11H10N4 B3354654 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile CAS No. 60598-48-3

5-Amino-1-benzyl-1H-imidazole-4-carbonitrile

Cat. No. B3354654
Key on ui cas rn: 60598-48-3
M. Wt: 198.22 g/mol
InChI Key: IKZZRPZIDINIFG-UHFFFAOYSA-N
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Patent
US07642350B2

Procedure details

Benzylamine (2.86 ml, 26.3 mmol) was added dropwise to a solution of ethyl [(Z)-2-amino-1,2-dicyanovinyl]imidoformate (4.1 g, 25.0 mmol) and aniline hydrochloride (50 mg) in ethanol (80 ml), stirring at 10° C. and the reaction mixture stirred at room temperature for 18 hours. The reaction mixture was added dropwise to 1M sodium hydroxide (50 ml), stirring at 10° C. and the resultant suspension stirred at room temperature for 18 hours. The solid was collected by filtration, washed with water and dried in vacuo. The title compound was obtained as an off white solid (3.6 g, 18.2 mmol, 73%).
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N/C(/C#N)=[C:11](\[C:14](=[NH:18])OCC)/[C:12]#[N:13].Cl.[NH2:22][C:23]1C=CC=CC=1.[OH-].[Na+]>C(O)C>[NH2:18][C:14]1[N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:23]=[N:22][C:11]=1[C:12]#[N:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.86 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
4.1 g
Type
reactant
Smiles
N\C(=C(\C#N)/C(OCC)=N)\C#N
Name
Quantity
50 mg
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirring at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at room temperature for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
stirring at 10° C.
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=CN1CC1=CC=CC=C1)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.2 mmol
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 4717%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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